1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with benzyl and trifluoromethyl groups under specific conditions. One common method includes the use of trifluoromethylphenyl isothiocyanate in the presence of a base catalyst like triethylamine . The reaction is carried out in methanol, leading to the formation of the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds, each with distinct chemical and biological properties .
Scientific Research Applications
1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a similar benzyl and indole structure but differ in their functional groups and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Uniqueness
1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Properties
CAS No. |
1246886-50-9 |
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Molecular Formula |
C16H10F3NO2 |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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